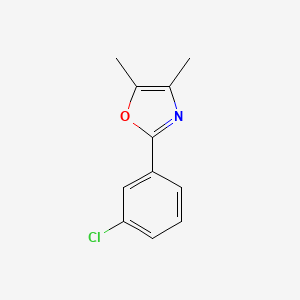![molecular formula C22H21NSe B14199216 Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-81-8](/img/structure/B14199216.png)
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is an organic compound that features a benzenemethanamine backbone with a phenylseleno group attached to the propylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. One common method involves the use of α-phenylselanyl imines, which are prepared from α-phenylselanyl aldehydes and ketones . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce simpler amines.
Scientific Research Applications
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- exerts its effects involves interactions with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-: This compound lacks the phenylseleno group, making it less reactive in certain redox reactions.
N-benzyl-1-phenyl-2-phenylselanylpropan-1-imine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.
Properties
CAS No. |
831200-81-8 |
|---|---|
Molecular Formula |
C22H21NSe |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-2-phenylselanylpropan-1-imine |
InChI |
InChI=1S/C22H21NSe/c1-18(24-21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)23-17-19-11-5-2-6-12-19/h2-16,18H,17H2,1H3 |
InChI Key |
DYOGZSDQGQGFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NCC1=CC=CC=C1)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
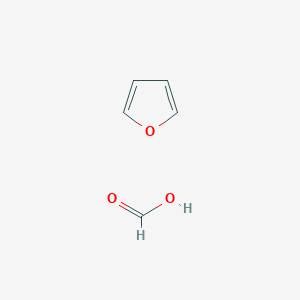
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
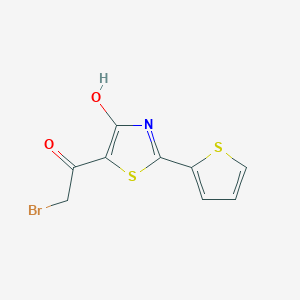
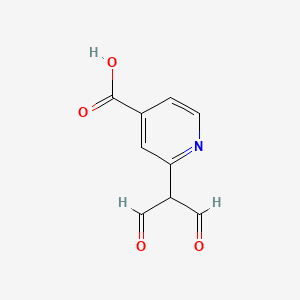
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
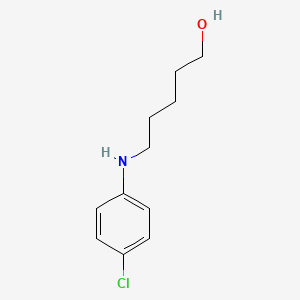
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
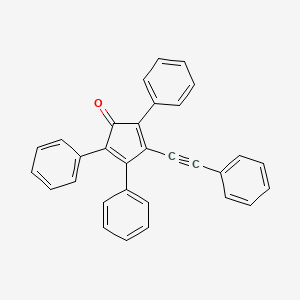
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
